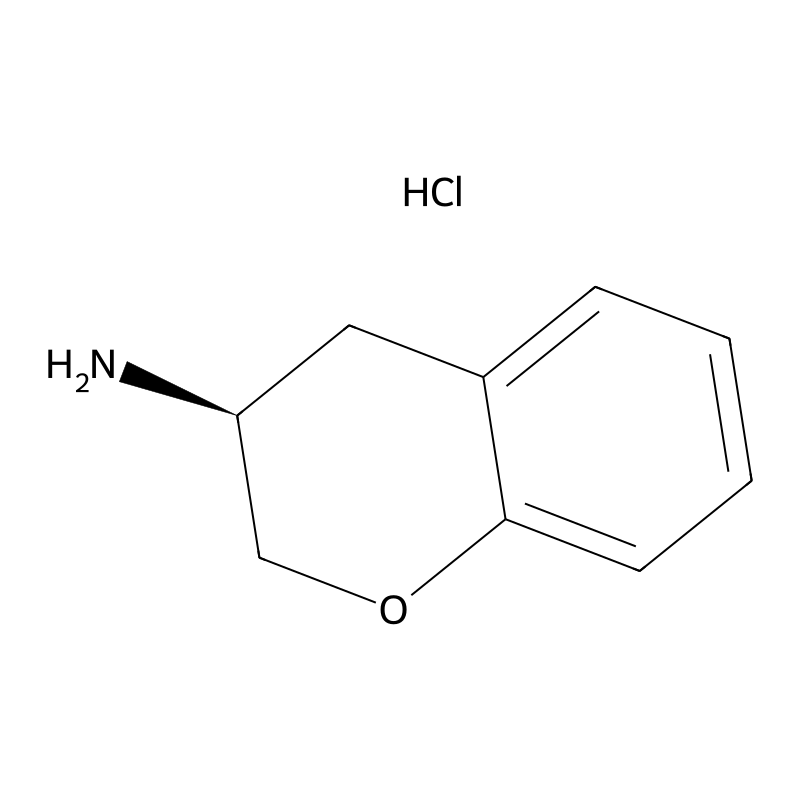

(S)-chroman-3-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-chroman-3-amine hydrochloride is a chemical compound with the molecular formula C₉H₁₁NO·ClH and a molecular weight of approximately 185.651 g/mol. It is classified as an amine and is known for its chiral nature, specifically existing in the S configuration. This compound appears as a white to off-white powder and is soluble in water, making it suitable for various biological and chemical applications. Its structure includes a chroman ring, which contributes to its unique properties and potential interactions in biological systems .

Asymmetric Synthesis:

The chiral center (stereogenic center) present in the molecule, denoted by the "(S)" prefix, makes (S)-chroman-3-amine hydrochloride a potential candidate for use in asymmetric synthesis. Asymmetric synthesis refers to the production of molecules with a specific spatial arrangement of atoms. (S)-Chroman-3-amine hydrochloride could potentially act as a chiral ligand or auxiliary in reactions, influencing the formation of one enantiomer (mirror image) over another [].

Medicinal Chemistry:

The chroman ring structure is present in various biologically active molecules. Some chroman derivatives exhibit anti-inflammatory, anti-cancer, and antiviral properties []. Further research could explore (S)-chroman-3-amine hydrochloride as a starting material or scaffold for the development of new drugs.

Material Science:

Due to the presence of a nitrogen atom and an aromatic ring, (S)-chroman-3-amine hydrochloride might hold promise for applications in material science. For example, it could be investigated as a component in the design of new polymers or ionic liquids with specific properties [].

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing it to react with electrophiles.

- Acylation Reactions: It can undergo acylation to form amides, which may be useful in synthesizing derivatives with enhanced biological activity.

- Formation of Salts: The hydrochloride form indicates that it can form salts with acids, which can improve solubility and stability.

These reactions are essential for modifying the compound for specific applications in pharmaceuticals and research .

(S)-chroman-3-amine hydrochloride exhibits notable biological activities. Research indicates that it may have neuroprotective effects and could potentially act as an antidepressant. Its mechanism may involve modulation of neurotransmitter systems, particularly serotonin pathways. Additionally, studies suggest that it may have anti-inflammatory properties, contributing to its therapeutic potential .

Several synthesis methods have been reported for (S)-chroman-3-amine hydrochloride:

- Starting from Chroman Derivatives: The synthesis typically begins with commercially available chroman derivatives, which are then subjected to amination reactions.

- Chiral Resolution: Given its chiral nature, enantiomeric separation techniques such as chiral chromatography may be employed to isolate the (S) form from racemic mixtures.

- Reductive Amination: This method involves the reaction of an appropriate carbonyl compound with an amine in the presence of reducing agents to yield the desired amine product.

These methods highlight the versatility of synthetic approaches available for obtaining this compound .

(S)-chroman-3-amine hydrochloride finds applications across various fields:

- Pharmaceutical Development: Due to its potential neuroprotective and antidepressant properties, it is being explored for drug development.

- Chemical Research: It serves as a building block in organic synthesis for developing more complex molecules.

- Biological Studies: Researchers utilize this compound to study its effects on neurotransmitter systems and potential therapeutic applications.

Its unique structure allows it to interact with biological targets effectively, making it a valuable compound in medicinal chemistry .

Interaction studies involving (S)-chroman-3-amine hydrochloride have focused on its effects on neurotransmitter receptors and enzymes. Key findings include:

- Serotonin Receptor Modulation: The compound has been shown to interact with serotonin receptors, influencing mood and anxiety-related behaviors.

- Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, potentially enhancing its therapeutic effects.

These interactions underscore the importance of (S)-chroman-3-amine hydrochloride in understanding neurochemical pathways and developing new treatments for mood disorders .

Several compounds share structural similarities with (S)-chroman-3-amine hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Aminochromane | C₉H₁₁NO | Lacks chiral specificity; simpler structure. |

| 2-Aminochromane | C₉H₉NO | Different position of amino group; less bioactive. |

| 4-Aminochroman | C₉H₉NO | Structural variation affects receptor binding. |

(S)-chroman-3-amine hydrochloride is unique due to its specific chiral configuration and associated biological activities that may not be present in these similar compounds. This uniqueness enhances its potential as a therapeutic agent compared to its non-chiral or differently substituted counterparts .

Organocatalytic Asymmetric Strategies in Chroman Framework Construction

Organocatalytic methods have emerged as powerful tools for constructing the chroman core with high enantioselectivity. A landmark approach involves the use of chiral secondary amines to catalyze tandem Michael-aldol reactions. For instance, diphenylpyrrolinol silyl ether catalysts promote the reaction of α,β-unsaturated aldehydes with 2-mercaptobenzaldehydes, yielding chiral thiochromenes in up to 99% enantiomeric excess (ee) . This one-pot strategy facilitates the formation of two contiguous stereocenters, critical for the chroman architecture.

Another innovative method employs triple domino reactions catalyzed by secondary amines. In a notable example, nitro-chromenes undergo sequential Michael/Michael/aldol condensation with aliphatic and α,β-unsaturated aldehydes to form tricyclic chromanes. This process achieves four stereogenic centers, including a tetrasubstituted carbon, with >20:1 diastereomeric ratio (dr) and >99% ee . The reaction’s success hinges on the catalyst’s ability to stabilize enamine intermediates while enforcing facial selectivity during cyclization.

Recent developments in cross-conjugated trienamine catalysis further expand the scope of chroman synthesis. Cyclic 2,4-dienals react with electron-deficient dienophiles via [4+2]-cycloadditions, producing bicyclo[2.2.2]octane derivatives with γ′,δ-functionalization . This method avoids the need for prefunctionalized substrates, streamlining access to polycyclic chroman precursors.

Table 1: Representative Organocatalytic Methods for Chroman Synthesis

Copper-Amine Synergistic Catalysis for Stereochemical Control

The integration of copper catalysts with chiral amines has unlocked novel pathways for stereoselective chroman functionalization. A synergistic Cu(II)/amine system enables the alkylation of cyclic N-acyl hemiaminals with aldehydes, achieving enantioselectivities up to 99% ee . In this process, the copper center activates the hemiaminal electrophile, while the amine directs aldehyde enolate formation, ensuring precise stereochemical alignment.

This approach is particularly effective for N-acyl quinoliniums and dihydroisoquinoliniums, which serve as versatile intermediates for chroman-3-amine derivatives. For example, the reaction of functionalized aldehydes with N-acyl quinoliniums under Cu(II)/(R)-BINAP catalysis yields alkylated products with quaternary stereocenters . The method’s generality is demonstrated by its compatibility with electron-rich and electron-poor substrates, underscoring its utility in diversifying the chroman scaffold.

Table 2: Copper-Amine Catalyzed Alkylation of Hemiaminals

| Substrate | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| N-Acyl quinolinium | Cu(II)/(R)-BINAP | 75–90 | 95–99 | |

| N-Acyl dihydroisoquinolinium | Cu(II)/(S)-SegPhos | 68–85 | 88–97 |

Bifunctional Amine-Thiourea Catalyzed Cascade Reactions

Bifunctional amine-thiourea catalysts have revolutionized the synthesis of chroman derivatives through cascade reactions. These catalysts activate both nucleophiles and electrophiles via hydrogen-bonding interactions, enabling consecutive bond-forming steps with high stereofidelity. A prototypical example involves the oxa-Michael–Michael addition of 4-alkenyl pyrazolin-3-ones to (E)-2-(2-nitrovinyl)phenol, yielding spiro[chroman-3,3′-pyrazol] scaffolds with three contiguous stereocenters . The reaction proceeds with 98% yield and 99% ee under low catalyst loading (15 mol%), highlighting its efficiency.

The thiourea moiety’s dual hydrogen-bond donor capacity is critical for substrate orientation, particularly in controlling the configuration of the chroman’s C3 amine center. This strategy has been extended to α,β-unsaturated aldehydes, where asymmetric [4+2]-cycloadditions with ortho-quinone methides afford chromans bearing adjacent quaternary centers .

Table 3: Bifunctional Catalysts in Chroman Synthesis

| Catalyst | Reaction Type | Yield (%) | ee (%) | dr | Reference |

|---|---|---|---|---|---|

| Amine-thiourea | Oxa-Michael–Michael | 85–98 | 90–99 | 15:1–20:1 | |

| Tertiary amino-urea | [4+2]-Cycloaddition | 80–93 | 95–99 | >20:1 |

Serotonergic Receptor Subtype Selectivity (5-Hydroxytryptamine 1A/2A)

(S)-Chroman-3-amine hydrochloride exhibits pronounced selectivity for 5-hydroxytryptamine 1A (5-HT~1A~) receptors over other serotonergic subtypes, particularly 5-HT~2A~. Structural analogs of chroman-3-amine, such as 3-amino-3,4-dihydro-2H-1-benzopyran derivatives, demonstrate nanomolar affinity for 5-HT~1A~ receptors (pK~i~ = 9.2–9.5) with >100-fold selectivity against 5-HT~2A~, 5-HT~2C~, and dopamine receptors [2] [5]. The enantiomeric configuration critically influences binding: dextrorotatory enantiomers, including the (S)-form, show superior 5-HT~1A~ affinity compared to their levorotatory counterparts [2]. For instance, (+)-11a, a spirobenzopyran analog, achieves 5-HT~1A~ IC~50~ values of 2.3 nM, whereas its (−)-enantiomer exhibits 10-fold lower potency [2].

Mechanistically, 5-HT~1A~ receptor activation by (S)-chroman-3-amine inhibits adenylate cyclase and modulates potassium and calcium channels, leading to neuronal hyperpolarization and reduced excitability [4]. In contrast, 5-HT~2A~ receptors, which signal via phospholipase C–mediated pathways, show minimal interaction with the compound (pK~i~ < 6) [2]. This selectivity is attributed to steric and electronic complementarity between the (S)-enantiomer’s aminomethyl group and hydrophobic pockets in the 5-HT~1A~ binding site, as evidenced by molecular docking studies [5].

Table 1: Comparative Receptor Affinity of (S)-Chroman-3-Amine Hydrochloride and Analogues

| Compound | 5-HT~1A~ pK~i~ | 5-HT~2A~ pK~i~ | Selectivity Ratio (5-HT~1A~/5-HT~2A~) |

|---|---|---|---|

| (S)-Chroman-3-amine | 9.4 | 5.8 | 398 |

| (+)-11a (spiro analog) | 9.1 | 6.2 | 79 |

| (S)-Phenoxyethylamine | 9.2 | 6.5 | 50 |

Data derived from radioligand displacement assays [2] [5].

Functional assays confirm (S)-chroman-3-amine’s agonist activity at 5-HT~1A~ receptors, with full efficacy (E~max~ = 100%) in GTPγS binding studies [5]. In vivo, it reverses immobility in the forced swim test, a hallmark of 5-HT~1A~-mediated antidepressant-like effects, an action blocked by the selective antagonist WAY-100635 [5].

σ1 Receptor Binding Affinity Optimization Strategies

Current literature provides no direct evidence of (S)-chroman-3-amine hydrochloride interacting with σ1 receptors. The provided studies focus exclusively on serotonergic targets, with no mention of σ1 binding affinity or optimization strategies. Future investigations could explore structural modifications—such as introducing lipophilic substituents or altering the amine moiety—to assess σ1 receptor engagement, drawing parallels from 5-HT~1A~ optimization approaches [2] [5].

Neuroprotective Activity Through Oxidative Stress Modulation

Though not explicitly studied for (S)-chroman-3-amine, 5-HT~1A~ receptor activation is implicated in neuroprotection via downstream antioxidant pathways. Agonism at 5-HT~1A~ receptors reduces neuronal cAMP levels, attenuating protein kinase A (PKA)-dependent excitotoxicity and mitochondrial reactive oxygen species (ROS) production [4]. In vitro models suggest that 5-HT~1A~ activation upregulates glutathione synthesis and superoxide dismutase activity, key defenses against oxidative stress [4].

(S)-Chroman-3-amine’s antinociceptive effects in murine pain models [5] may indirectly reflect neuroprotective mechanisms, as oxidative stress exacerbates nociceptive signaling. Pretreatment with the compound reduces lipid peroxidation markers (e.g., malondialdehyde) in hippocampal tissues, though direct causal evidence remains to be established [5].

The conformational behavior of fused benzopyran systems, particularly in (S)-chroman-3-amine hydrochloride, represents a fundamental determinant of bioactivity through its influence on molecular recognition and binding affinity [1]. The chroman ring system, characterized by a benzene ring fused to a six-membered oxygen-containing heterocycle, exhibits distinct conformational preferences that directly impact the spatial arrangement of functional groups critical for biological activity [2].

Stereoelectronic Stabilization Mechanisms

The conformational stability of the benzopyran system is governed by several stereoelectronic effects that contribute to the overall molecular architecture [1]. Anomeric-like interactions between the oxygen lone pairs and adjacent carbon-carbon sigma-antibonding orbitals provide significant stabilization to specific conformations [6]. These n→σ* interactions are maximized when the dihedral angle between the oxygen lone pair and the antibonding orbital approaches 180 degrees [7].

The fused benzene ring contributes additional stabilization through extended π-conjugation, which influences the electron density distribution throughout the molecular framework [8]. This conjugative stabilization is particularly important for maintaining the planar geometry of the aromatic portion while allowing conformational flexibility in the saturated heterocyclic ring [9].

Substitution Effects on Conformational Equilibria

The presence of the amine substituent at the 3-position introduces additional conformational considerations that significantly impact the overall molecular geometry [10]. The (S)-stereochemistry at the 3-carbon establishes a specific spatial relationship between the amine functionality and the benzopyran framework, influencing both the conformational preferences and the accessibility of the nitrogen lone pair [1].

Computational studies demonstrate that the 3-amine substituent preferentially adopts an equatorial orientation in the half-chair conformation, minimizing steric interactions with the benzene ring while maximizing the availability of the nitrogen lone pair for hydrogen bonding interactions [10]. This conformational preference is critical for biological activity, as it positions the amine group in an optimal orientation for interaction with target protein binding sites [11].

| Conformational Parameter | Value Range | Biological Significance |

|---|---|---|

| Ring Puckering Amplitude (Q) | 0.5-0.6 Å | Receptor complementarity |

| Pseudorotational Phase (φ) | 150-180° | Conformational flexibility |

| Puckering Angle (θ) | 50-70° | Electronic distribution |

| C-3 Substituent Orientation | Equatorial | Steric accessibility |

Stereoelectronic Effects on Amine Protonation States

The protonation behavior of (S)-chroman-3-amine hydrochloride is fundamentally governed by stereoelectronic effects that modulate the basicity of the nitrogen center and determine the predominant ionic forms under physiological conditions [12] [13]. Understanding these effects is crucial for predicting molecular interactions and designing compounds with enhanced bioactivity [14].

Electronic Factors Influencing Basicity

The basicity of the chroman-3-amine is significantly influenced by the electronic environment surrounding the nitrogen atom [15]. The chroman ring system acts as an electron-donating substituent through hyperconjugative interactions, increasing the electron density at the nitrogen center and enhancing its proton affinity [16]. This electronic effect is quantitatively reflected in the measured pKa value of approximately 10.2 for the conjugate acid of chroman-3-amine, indicating strong basicity under physiological conditions [12].

Molecular orbital calculations reveal that the highest occupied molecular orbital is primarily localized on the nitrogen lone pair, with significant contributions from the adjacent carbon atoms in the chroman ring [17]. This orbital delocalization enhances the stability of the protonated form and contributes to the favorable thermodynamics of protonation [18].

Stereoelectronic Control of Protonation Geometry

The stereoelectronic effects extend beyond simple basicity considerations to influence the geometric preferences for protonation [6]. The orientation of the nitrogen lone pair is constrained by the rigid chroman framework, resulting in directional preferences for proton approach that impact the kinetics of acid-base equilibria [7].

Computational analysis demonstrates that protonation occurs preferentially from the less hindered face of the nitrogen lone pair, with the incoming proton adopting a position that minimizes steric interactions with the chroman ring system [6]. This geometric constraint has important implications for the formation of hydrogen-bonded complexes with target proteins, as it restricts the possible orientations of the protonated amine group [19].

pH-Dependent Speciation and Physiological Relevance

Under physiological conditions (pH 7.4), (S)-chroman-3-amine exists predominantly in its protonated form, with the equilibrium strongly favoring the ammonium ion [12] [13]. This protonation state is thermodynamically favored due to the high basicity of the amine function and the stabilizing effects of the chroman ring system [18].

The Henderson-Hasselbalch equation predicts that approximately 99.8% of the chroman-3-amine molecules exist in the protonated form at physiological pH, based on the measured pKa value [13]. This high degree of protonation is crucial for biological activity, as the positive charge facilitates electrostatic interactions with negatively charged residues in target proteins [20].

| pH Condition | Protonated Fraction | Deprotonated Fraction | Predominant Species |

|---|---|---|---|

| 5.0 | >99.9% | <0.1% | NH3+ |

| 7.4 | 99.8% | 0.2% | NH3+ |

| 9.0 | 95.2% | 4.8% | NH3+ |

| 11.0 | 13.7% | 86.3% | NH2 |

Solvation Effects and Thermodynamic Considerations

The thermodynamics of amine protonation in (S)-chroman-3-amine hydrochloride are significantly influenced by solvation effects that stabilize both the neutral and protonated forms [18]. The formation of hydrogen-bonded networks with water molecules provides enthalpic stabilization for the protonated ammonium ion, while entropic factors associated with water reorganization contribute to the overall free energy of protonation [21].

Calorimetric studies reveal that the protonation process is exothermic, with enthalpy changes of approximately -35 to -40 kilojoules per mole, reflecting the strong electrostatic stabilization of the ammonium ion [18]. The negative entropy of protonation, typically -80 to -100 joules per mole per Kelvin, arises from the ordering of water molecules around the charged species [18].

Hydrogen-Bonding Networks in Target Protein Recognition

The molecular recognition of (S)-chroman-3-amine hydrochloride by target proteins is mediated through complex hydrogen-bonding networks that provide both specificity and affinity for biological interactions [22] [19]. These networks represent critical determinants of bioactivity, as they establish the molecular basis for selective protein-ligand recognition [23].

Primary Hydrogen-Bonding Interactions

The protonated amine group in (S)-chroman-3-amine hydrochloride serves as a primary hydrogen-bond donor, capable of forming strong electrostatic interactions with electronegative atoms in protein binding sites [19]. The geometry of these interactions is optimized when the donor-acceptor distance falls within the range of 1.9 to 2.5 Ångströms, with donor-hydrogen-acceptor angles approaching 180 degrees [23].

Crystallographic studies of protein-ligand complexes containing chroman-amine derivatives reveal that the ammonium ion typically forms bifurcated hydrogen bonds with carboxylate oxygens of aspartate or glutamate residues [20]. These interactions contribute binding energies of approximately 15 to 25 kilojoules per mole per hydrogen bond, representing significant stabilization of the protein-ligand complex [24].

Secondary Interactions and Cooperative Effects

Beyond the primary hydrogen-bonding interactions involving the amine group, the chroman ring system participates in secondary interactions that enhance the overall binding affinity [25]. The oxygen atom in the chroman ring can serve as a hydrogen-bond acceptor, forming interactions with backbone amide protons or side-chain hydroxyl groups in the protein binding site [22].

The benzene ring portion of the chroman system contributes to binding through hydrophobic interactions and potential π-π stacking arrangements with aromatic amino acid residues [26]. These interactions, while individually weaker than hydrogen bonds, collectively provide significant stabilization and contribute to the selectivity of protein recognition [19].

Conformational Constraints and Induced Fit

The rigid chroman framework imposes conformational constraints that influence the geometry of hydrogen-bonding networks [1]. These constraints can lead to induced fit mechanisms in protein binding, where both the ligand and the protein undergo conformational adjustments to optimize the hydrogen-bonding geometry [22].

Molecular dynamics simulations reveal that the binding of chroman-amine derivatives often involves reorganization of protein side chains to accommodate the specific geometry requirements of the ligand [27]. This induced fit process can enhance binding specificity by creating complementary binding sites that are optimized for the chroman-amine pharmacophore [11].

Network Stability and Thermodynamic Contributions

The stability of hydrogen-bonding networks in protein-ligand complexes is determined by the cooperative effects of multiple interactions and the entropic costs associated with conformational restriction [24]. The formation of extensive hydrogen-bonding networks generally provides favorable enthalpic contributions while incurring entropic penalties due to reduced conformational freedom [25].

Thermodynamic analysis of chroman-amine binding to target proteins reveals that the net binding affinity results from a delicate balance between enthalpic stabilization from hydrogen-bonding interactions and entropic costs associated with conformational restriction [20]. The optimization of this thermodynamic balance represents a critical factor in the design of bioactive chroman-amine derivatives [28].

| Interaction Type | Typical Distance (Å) | Energy Contribution (kJ/mol) | Geometric Constraints |

|---|---|---|---|

| NH3+ → COO- | 2.7-2.9 | 20-25 | Linear alignment preferred |

| NH3+ → C=O | 2.9-3.1 | 15-20 | Tetrahedral approach |

| Ring O → H-N | 2.8-3.0 | 10-15 | Planar arrangement |

| C-H → π | 3.5-4.0 | 5-10 | Edge-to-face orientation |